5-(Trifluoromethyl)furan-2-sulfonyl chloride
Description
Properties
IUPAC Name |
5-(trifluoromethyl)furan-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3O3S/c6-13(10,11)4-2-1-3(12-4)5(7,8)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETUNOAMOBFSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)furan-2-sulfonyl chloride typically involves the reaction of 5-(trifluoromethyl)furan-2-thiol with chlorine gas in the presence of hydrochloric acid . The reaction proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)furan-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonates.
Thiols: For the formation of sulfonothioates.
Major Products Formed
The major products formed from reactions involving this compound are typically sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used in the substitution reaction .
Scientific Research Applications
5-(Trifluoromethyl)furan-2-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism by which 5-(Trifluoromethyl)furan-2-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can readily react with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Molecular and Physical Properties
The following table summarizes key properties of 5-(Trifluoromethyl)furan-2-sulfonyl chloride and related compounds:
*Calculated based on structural analysis.
Structural and Electronic Effects
- Backbone Heterocycles: Furan vs. Furan vs. Pyridine: Pyridine derivatives (e.g., 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride) introduce a strong electron-withdrawing nitrogen atom, which may stabilize the sulfonyl chloride group but reduce electrophilicity .
Substituent Effects :
- The trifluoromethyl (-CF₃) group in the target compound enhances electrophilicity at the sulfonyl chloride site due to its electron-withdrawing nature, facilitating reactions with amines or hydroxylamine to form sulfonamides or sulfonic acids .
- Methyl or chloro substituents (e.g., 5-Methylfuran-2-sulfonyl chloride or 4-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride) provide steric or electronic modulation, altering reactivity and solubility .
Biological Activity
5-(Trifluoromethyl)furan-2-sulfonyl chloride is a compound that has garnered attention in recent years due to its unique chemical structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, metabolic pathways, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a furan ring, along with a sulfonyl chloride functional group. This structure contributes to its electrophilic nature, making it reactive towards nucleophiles. Such reactivity is crucial for its biological applications, particularly in the synthesis of various derivatives that exhibit antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that derivatives of this compound possess significant biological activities, including:
- Antibacterial Activity : Studies have shown that certain derivatives exhibit potent antibacterial properties against a range of bacteria, including Escherichia coli and Bacillus mycoides . The minimum inhibitory concentrations (MICs) of these compounds suggest their potential as effective antibacterial agents.
- Anticancer Properties : The compound's derivatives have been tested against various human cancer cell lines. For instance, specific urea derivatives derived from this compound demonstrated IC50 values lower than those of established chemotherapeutics like Doxorubicin . The ability to down-regulate critical oncogenes such as EGFR and KRAS further supports its potential in cancer therapy.
Metabolism and Biotransformation
The metabolism of this compound involves the formation of several metabolites. Research has identified two primary metabolites formed through biotransformation:
- N-hydroxy-5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide
- 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonic acid
These metabolites are generated through the decomposition of the N-hydroxymetabolite in biological fluids, indicating a complex metabolic pathway that may influence the compound's pharmacological effects .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes. Notably, it has been shown to selectively inhibit carbonic anhydrase II (iCA II), which is implicated in the treatment of conditions like open-angle glaucoma . This selective inhibition is believed to enhance the therapeutic efficacy compared to existing treatments.
Antibacterial Studies
In a series of experiments evaluating antibacterial activity, derivatives from this compound were tested against various bacterial strains. The results indicated significant antibacterial properties with MIC values as low as 4.88 µg/mL for some compounds .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Derivative 7 | E. coli | 10.0 |
| Derivative 8 | B. mycoides | 4.88 |
| Derivative 9 | C. albicans | 6.5 |
Anticancer Activity
The anticancer potential was assessed across multiple human cancer cell lines, revealing promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 7 | PACA2 | 44.4 |
| Compound 8 | PACA2 | 22.4 |
| Compound 9 | HCT116 | 17.8 |
These findings highlight the compound's potential as a lead structure for developing new anticancer therapies.
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 5-(trifluoromethyl)furan-2-sulfonyl chloride to achieve high purity?
- Methodological Answer : Purification via fractional distillation or recrystallization is critical. Monitor reaction progress using GC or HPLC to ensure intermediates (e.g., furan precursors) are fully converted. Purity >95% (GC) is achievable by controlling stoichiometry of sulfonating agents (e.g., ClSO₃H) and reaction temperature (20–40°C) . For trifluoromethyl group stability, avoid prolonged exposure to moisture; inert atmospheres (N₂/Ar) are recommended .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry : Exact mass analysis (e.g., 234.00205 or 289.95887) confirms molecular integrity. Use high-resolution MS to distinguish isotopic patterns from chlorine and fluorine .
- NMR : ¹⁹F NMR identifies trifluoromethyl (-CF₃) chemical shifts (~-60 to -70 ppm). ¹H NMR detects furan ring protons (δ 6.5–7.5 ppm) and sulfonyl chloride protons (if any) .
- Elemental Analysis : Validate C, H, N, S, and Cl content against theoretical values (e.g., C₅H₂ClF₃O₂S) .
Q. How should I handle and store this compound to prevent decomposition?
- Methodological Answer : Store under anhydrous conditions (desiccator with P₂O₅) at -20°C. Use glass-coated vials to minimize contact with metals. Decomposition risks include hydrolysis to sulfonic acids (evidenced by HCl release); monitor via pH strips in storage environments .
Advanced Research Questions
Q. What mechanistic pathways explain the electrophilic reactivity of the sulfonyl chloride group in nucleophilic substitutions?
- Methodological Answer : The sulfonyl chloride acts as a strong electrophile due to the electron-withdrawing trifluoromethyl group. Density Functional Theory (DFT) studies suggest that the sulfur center (δ+) facilitates nucleophilic attack (e.g., by amines or alcohols). Kinetic experiments (e.g., varying solvent polarity) can validate transition states; polar aprotic solvents (DMF, DMSO) enhance reactivity .
Q. How can I resolve contradictions in reported yields for amidation reactions using this reagent?
- Methodological Answer : Yield discrepancies often arise from competing hydrolysis. Strategies:
- Moisture Control : Use molecular sieves or activated Al₂O₃ in reaction mixtures.
- Catalysis : Add catalytic DMAP to accelerate amide bond formation.
- Workflow : Quench unreacted sulfonyl chloride with ice-water immediately post-reaction to isolate the desired amide .
Q. What computational tools can predict the compound’s stability under varying reaction conditions?
- Methodological Answer : Molecular dynamics simulations (e.g., Gaussian or ORCA) model thermal stability by calculating bond dissociation energies (BDEs). Focus on S-Cl (≈250 kJ/mol) and C-F (≈485 kJ/mol) bonds. Compare with experimental TGA/DSC data to validate decomposition thresholds .
Q. How does the trifluoromethyl group influence regioselectivity in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
